

# Revolutionizing Treatment: The Synergistic Power of Colistin B in Combination Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Colistin b*

Cat. No.: B044532

[Get Quote](#)

## FOR IMMEDIATE RELEASE

[City, State] – In an era where multidrug-resistant (MDR) Gram-negative bacteria pose a significant threat to global health, the strategic use of combination antibiotic therapies is paramount. This guide provides a comprehensive evaluation of the synergistic effects of **Colistin B** with a range of other antibiotics, offering researchers, scientists, and drug development professionals a critical resource for advancing infectious disease treatment. Through a meticulous review of experimental data, this report illuminates the enhanced bactericidal activity achievable with combination regimens, paving the way for more effective clinical outcomes.

The primary mechanism underpinning the synergistic activity of **Colistin B** lies in its ability to disrupt the outer membrane of Gram-negative bacteria. By binding to the lipid A component of lipopolysaccharides, **Colistin B** displaces essential divalent cations ( $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ ), leading to increased membrane permeability. This disruption creates a gateway for other antibiotics to penetrate the bacterial cell and reach their respective targets, which they might otherwise be unable to do, particularly in resistant strains.

## Quantitative Analysis of Synergistic Combinations

The efficacy of **Colistin B** in combination with various antibiotics has been rigorously tested against several clinically significant MDR pathogens. The following tables summarize the quantitative data from key in vitro synergy studies, primarily utilizing the checkerboard assay to

determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of  $\leq 0.5$  is indicative of synergy.

| Antibiotic Combination    | Target Organism                       | Number of Strains Tested | Synergy Rate (%) | Key Findings & FICI Ranges                                                                                   |
|---------------------------|---------------------------------------|--------------------------|------------------|--------------------------------------------------------------------------------------------------------------|
| Colistin B + Rifampin     | Acinetobacter baumannii               | 14                       | 28.6%            | Strong synergistic activity observed. FICI values often $\leq 0.5$ . <a href="#">[1]</a> <a href="#">[2]</a> |
| Colistin B + Vancomycin   | Acinetobacter baumannii               | 14                       | 100%             | Consistently synergistic across all tested isolates. <a href="#">[1]</a>                                     |
| Colistin B + Meropenem    | Acinetobacter baumannii               | 56                       | 68%              | Higher synergy rates observed in carbapenem-resistant strains. <a href="#">[3]</a> <a href="#">[4]</a>       |
| Colistin B + Tigecycline  | Acinetobacter baumannii               | 14                       | 0%               | No synergistic activity was observed in this particular study. <a href="#">[1]</a>                           |
| Colistin B + Amikacin     | Acinetobacter baumannii               | 14                       | 0%               | Indifference was the predominant outcome. <a href="#">[1]</a>                                                |
| Colistin B + Levofloxacin | Klebsiella pneumoniae                 | 11                       | 90.9%            | High rates of synergy were demonstrated against MDR isolates. <a href="#">[5]</a> <a href="#">[6]</a>        |
| Colistin B + Minocycline  | Colistin-Resistant Enterobacteriaceae | -                        | -                | Synergistic and bactericidal effects were noted at clinically achievable                                     |

concentrations.

[7]

Significant synergy was demonstrated against mcr positive strains.  
[8][9]

Enhanced antibacterial activity and membrane destruction observed.

|              |                                           |   |
|--------------|-------------------------------------------|---|
| Colistin B + | Colistin-Resistant Gram-Negative Bacteria | - |
| Auranofin    | -                                         | - |

|              |                                      |   |
|--------------|--------------------------------------|---|
| Colistin B + | E. coli (mcr-positive and -negative) | - |
| Oxethazaine  | -                                    | - |

## Experimental Protocols for Synergy Testing

Accurate evaluation of synergistic interactions is fundamental to the development of effective combination therapies. The two most common *in vitro* methods are the checkerboard assay and the time-kill assay.

### Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the FICI.

- Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Create serial twofold dilutions of Antibiotic A horizontally and Antibiotic B vertically in a 96-well microtiter plate.
- Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 37°C for 18-24 hours.

- Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The FICI is calculated as follows:  $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$ , where  $FIC = MIC \text{ of the drug in combination} / MIC \text{ of the drug alone}$ .
  - Synergy:  $FICI \leq 0.5$
  - Additive/Indifference:  $0.5 < FICI \leq 4$
  - Antagonism:  $FICI > 4$

## Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

- Preparation of Cultures: Grow bacteria to the logarithmic phase and dilute to a starting inoculum of approximately  $10^5 - 10^6$  CFU/mL in fresh broth.
- Exposure to Antibiotics: Add antibiotics at desired concentrations (e.g.,  $0.5 \times MIC$ ,  $1 \times MIC$ ) to the bacterial cultures, both individually and in combination. A growth control without any antibiotic is also included.
- Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them on agar plates to determine the viable colony count (CFU/mL).
- Data Analysis: Plot the  $\log_{10}$  CFU/mL versus time.
  - Synergy:  $A \geq 2\log_{10}$  decrease in CFU/mL between the combination and the most active single agent at 24 hours.
  - Indifference:  $A < 2\log_{10}$  increase or decrease in CFU/mL between the combination and the most active single agent.
  - Antagonism:  $A \geq 2\log_{10}$  increase in CFU/mL between the combination and the most active single agent.

## Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synergistic mechanism of **Colistin B** and the experimental workflows for synergy testing.



[Click to download full resolution via product page](#)

Caption: Mechanism of **Colistin B** synergy with other antibiotics.



[Click to download full resolution via product page](#)

Caption: Workflow for the Checkerboard Synergy Assay.



[Click to download full resolution via product page](#)

Caption: Workflow for the Time-Kill Synergy Assay.

In conclusion, the evidence strongly supports the use of **Colistin B** as a synergistic partner with a variety of antibiotics to combat MDR Gram-negative infections. The data presented

herein provides a foundational guide for researchers to build upon, fostering the development of novel and effective combination therapies to address the pressing challenge of antimicrobial resistance.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens [frontiersin.org]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy between Colistin and the Signal Peptidase Inhibitor MD3 Is Dependent on the Mechanism of Colistin Resistance in *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Revolutionizing Treatment: The Synergistic Power of Colistin B in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044532#evaluating-the-synergistic-effect-of-colistin-b-with-other-antibiotics>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)